4-Pyrimidinol, 5-butyl-
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Overview
Description
4-Pyrimidinol, 5-butyl- is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 The 4-pyrimidinol, 5-butyl- variant has a hydroxyl group at the 4th position and a butyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyrimidinol, 5-butyl- typically involves the condensation of ethyl guanidine with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like acetonitrile or chlorobenzene and catalysts such as phosphorus oxychloride.
Industrial Production Methods: Industrial production methods for 4-pyrimidinol, 5-butyl- may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Pyrimidinol, 5-butyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Pyrimidinol, 5-butyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant due to its radical-trapping properties.
Medicine: Explored for its anticancer properties, particularly in breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
4-Pyrimidinol, 5-butyl- can be compared with other similar compounds such as:
3-Pyridinols: These compounds have similar antioxidant properties but differ in their nitrogen atom positions.
5-Pyrimidinols: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological activities.
Uniqueness: The uniqueness of 4-pyrimidinol, 5-butyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Comparison with Similar Compounds
- 3-Pyridinols
- 5-Pyrimidinols
- 2,4-Dichloro-5-methylpyrimidine
By understanding the properties and applications of 4-pyrimidinol, 5-butyl-, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
103980-59-2 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-7-5-9-6-10-8(7)11/h5-6H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
XDCIBZVFAIWWIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=CNC1=O |
Origin of Product |
United States |
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